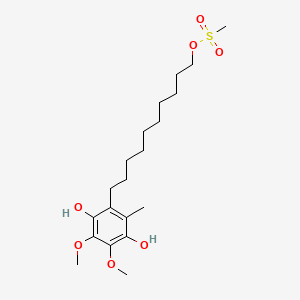

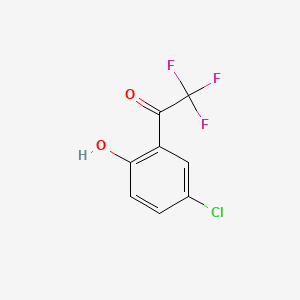

1-(5-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(5-Chloro-2-hydroxyphenyl)ethanone” is a chemical compound with the molecular formula C8H7ClO2 and a molecular weight of 170.593 . It’s also known by other names such as “Acetophenone, 5’-chloro-2’-hydroxy-”, “2-Acetyl-4-chlorophenol”, “5’-Chloro-2’-hydroxyacetophenone”, “2’-Hydroxy-5’-chloroacetophenone”, and "5-Chloro-2-hydroxyacetophenone" .

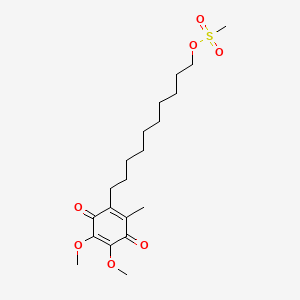

Molecular Structure Analysis

The molecular structure of “1-(5-Chloro-2-hydroxyphenyl)ethanone” can be viewed using Java or Javascript . The structure of a related compound, “1-(5-chloro-2-hydroxyphenyl)- N - (1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide”, was unambiguously assigned by means of X-ray diffraction analysis data .Scientific Research Applications

Antioxidant Activity

One of the known applications of derivatives of this compound is their antioxidant activity . For instance, certain derivatives have been tested and found to have antioxidant activity 1.5 times higher than that of ascorbic acid, which is a well-known antioxidant .

Synthesis of Derivatives

The compound serves as a precursor in the synthesis of various derivatives. These derivatives can then be used for further research and potential applications in medicinal chemistry .

Safety and Hazards

Mechanism of Action

Target of Action

The compound has been associated with antioxidant activity , suggesting it may interact with reactive oxygen species (ROS) or enzymes involved in oxidative stress.

Mode of Action

Given its antioxidant activity , it’s plausible that the compound may neutralize ROS, thereby preventing cellular damage

Result of Action

The primary known result of 1-(5-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone’s action is its antioxidant activity . This suggests that the compound may protect cells from damage caused by ROS.

properties

IUPAC Name |

1-(5-chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12/h1-3,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIEZOWUWNOVSDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.